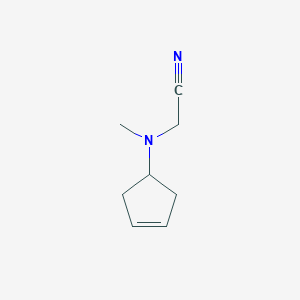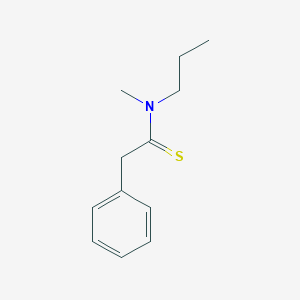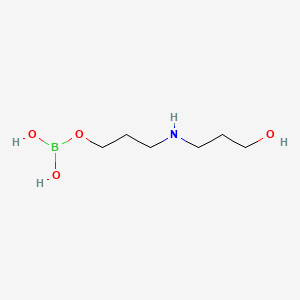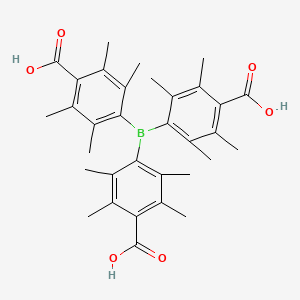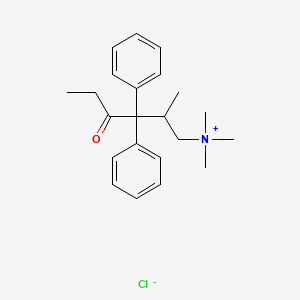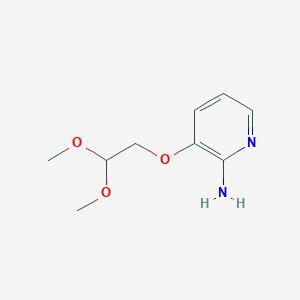
3-(2,2-Dimethoxyethoxy)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethoxyethoxy)-2-pyridinamine is a chemical compound with the molecular formula C9H13NO3 It is a derivative of pyridine, featuring a 2,2-dimethoxyethoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethoxyethoxy)-2-pyridinamine typically involves the reaction of 2-pyridinamine with 2,2-dimethoxyethanol under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-(2,2-Dimethoxyethoxy)-2-pyridinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
科学的研究の応用
3-(2,2-Dimethoxyethoxy)-2-pyridinamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism by which 3-(2,2-Dimethoxyethoxy)-2-pyridinamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
3-(2,2-Dimethoxyethoxy)pyridine
2-Pyridinamine
3-(2,2-Dimethoxyethoxy)methylheptane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
3-(2,2-dimethoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2O3/c1-12-8(13-2)6-14-7-4-3-5-11-9(7)10/h3-5,8H,6H2,1-2H3,(H2,10,11) |
InChIキー |
GUVGZGHGRDJEQT-UHFFFAOYSA-N |
正規SMILES |
COC(COC1=C(N=CC=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



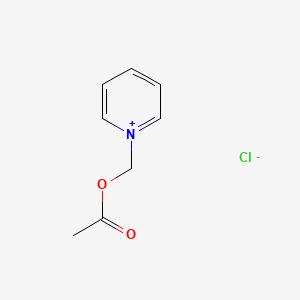
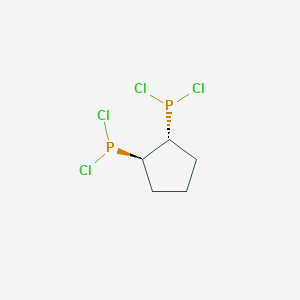
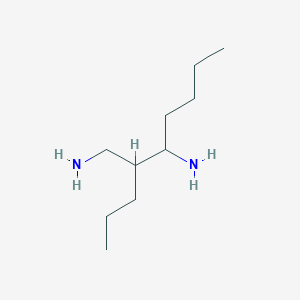

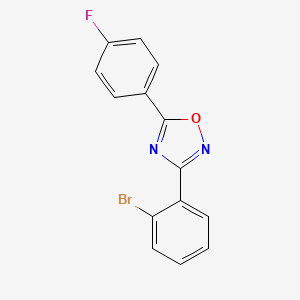
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)
